4,5-Dimethoxy-6-Fluoro L-DOPA
Description
Properties
Molecular Formula |
C11H14FNO4 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
DFOGJHFCUVXMFI-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination Route
This method involves the direct electrophilic substitution of a protected L-DOPA precursor with carrier-added [18F]F2 gas. The general steps are:
- Starting Material: A protected 3,4-dimethoxy L-DOPA ethyl ester with a trimethylsilyl group at the 6-position.
- Fluorination: Bubbling [18F]F2 gas through a cooled solution of the precursor in a carbon tetrachloride/freon mixture at dry ice temperature (~−78 °C) for 10 minutes.
- Work-up: Evaporation of solvent, treatment with calcium oxide to remove acidic impurities, and filtration.
- Hydrolysis: Heating the residue with hydrobromic acid (48%) at 135 °C for 35 minutes to remove protecting groups and yield the fluorinated L-DOPA derivative.
- Purification: Repeated evaporation and redissolution steps to remove excess acid and isolate the product.
This method yields 6-[18F]Fluoro-L-DOPA with moderate radiochemical yields but suffers from low specific activity due to carrier-added fluorine and requires complex handling of radioactive gases.
Nucleophilic Fluorination Route
Nucleophilic fluorination uses [18F]fluoride ion produced by proton irradiation of [18O]water, which is then introduced into a precursor molecule bearing a suitable leaving group (e.g., nitro or trimethylammonium groups) for substitution.
Step 1: Fluoride Trapping and Drying
- [18F]fluoride ions are trapped on an anion exchange cartridge and eluted with tetrabutylammonium bicarbonate in ethanol.
- Azeotropic drying with acetonitrile is performed to remove water, essential for efficient nucleophilic substitution.
Step 2: Radiofluorination
- The dried fluoride is reacted with a nitro-substituted precursor such as 3-(5-formyl-4-methoxymethoxy-2-nitro-phenyl)-2-(trityl-amino)-propionic acid tert-butyl ester dissolved in dimethyl sulfoxide (DMSO).
- The reaction is heated to approximately 130 °C for 10 minutes to incorporate fluorine-18 at the 6-position.
Step 3: Purification of Intermediate
- The reaction mixture is passed through a C18 cartridge to separate the labeled intermediate from solvents and impurities.
Step 4: Oxidation
- The intermediate is oxidized using meta-chloroperbenzoic acid (mCPBA) in acetonitrile at 65 °C for 10 minutes to convert the aldehyde group to the corresponding acid functionality.
Step 5: Hydrolysis and Deprotection
- Acid hydrolysis is performed using hydrochloric acid in ethanol at 50 °C for 20 minutes.
- This step removes protecting groups and restores hydroxyl groups at the 3 and 4 positions, yielding the final 6-[18F]Fluoro-L-DOPA product.
Step 6: Final Purification
- The crude product is passed through a series of cartridges (HR-P and C18) to remove impurities.
- The product is formulated with appropriate buffers and sterile filtered for use.
This nucleophilic route provides higher enantiomeric purity (>95%) and specific activity, though the overall radiochemical yields are typically moderate (5–30%) due to losses in multiple steps and radioactive decay during synthesis.
Comparative Data Table of Key Synthesis Parameters
| Parameter | Electrophilic Fluorination Route | Nucleophilic Fluorination Route |
|---|---|---|
| Fluorine Source | Carrier-added [18F]F2 gas | No-carrier-added [18F]fluoride ion |
| Precursor | Trimethylsilyl-protected L-DOPA ester | Nitro- or trimethylammonium-substituted precursor |
| Reaction Temperature | −78 °C (fluorination), then 135 °C (hydrolysis) | 130 °C (fluorination), 65 °C (oxidation), 50 °C (hydrolysis) |
| Radiochemical Yield (RCY) | ~10–25% | ~5.5–30% (decay corrected) |
| Enantiomeric Excess (ee) | >95% | >95% |
| Specific Activity | Lower due to carrier-added fluorine | Higher, no-carrier-added fluorine |
| Total Synthesis Time | ~50–110 minutes | ~100 minutes |
| Automation | Possible but complex due to gas handling | Automated synthesis modules widely used |
| Purification | Multiple evaporation and cartridge steps | Cartridge purification and HPLC-free methods |
Research Discoveries and Advances
- The nucleophilic route has been extensively optimized to improve radiochemical yields and reduce synthesis time by employing quaternary ammonium leaving groups (e.g., trimethylammonium triflate) which accelerate fluorination kinetics.
- Use of chiral catalysts such as (S)-NOBIN in the alkylation step has improved enantiomeric purity, although at the cost of increased complexity.
- Automated cassette-based synthesis modules (e.g., GE FASTlab 2, NEPTIS Mosaic RS) have enabled reproducible production under good manufacturing practice conditions with radiochemical purity >95% suitable for clinical PET imaging.
- Oxidation with mCPBA and acid hydrolysis remain critical steps for restoring the catechol structure and removing protecting groups, with ongoing efforts to optimize these to minimize product loss.
Chemical Reactions Analysis
Fluorination
The introduction of fluorine into the compound can be achieved through various methods:
-
Electrophilic Fluorination : This method often employs fluorine gas or fluorinated reagents to selectively introduce fluorine at the desired position on the aromatic ring. For example, using [^18F]F2 in a nonpolar solvent at low temperatures has been reported to yield high radiochemical purity .
-
Nucleophilic Fluorination : In this approach, fluoride ions react with suitable precursors to form the desired fluorinated product. The use of phase-transfer catalysts can enhance the efficiency of this reaction by facilitating the transfer of fluoride ions into organic phases .
Reduction
Following fluorination, reduction reactions are typically employed to convert nitro or carbonyl groups present in intermediates into amines or alcohols:
-
Hydride Reduction : Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), which effectively reduce nitro groups to amines .
Halogenation
Halogenation steps may involve converting hydroxyl groups into halides (e.g., bromides or iodides) using reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2). This step is crucial for creating reactive intermediates that can undergo further transformations.
Alkylation
Alkylation reactions introduce alkyl groups into the molecule and can be performed under various conditions:
-
Asymmetric Alkylation : Utilizing chiral catalysts can lead to high enantiomeric excess in the final product. For instance, employing chiral phase-transfer catalysts during alkylation has shown promising results .
Hydrolysis
The final step often involves hydrolysis to restore functional groups that were protected during earlier stages:
-
Acidic Hydrolysis : Using hydrochloric acid or other acids facilitates the removal of protecting groups and restores hydroxyl functionalities essential for biological activity .
Reaction Pathways and Yields
The following table summarizes key reaction pathways for synthesizing 4,5-Dimethoxy-6-Fluoro L-DOPA along with their respective yields:
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| Fluorination | Electrophilic/Nucleophilic | [^18F]F2 in Freon | 25-36% |
| Reduction | Hydride Reduction | NaBH4 in ethanol | >95% |
| Halogenation | Halogenation | PBr3/SOCl2 | Variable |
| Alkylation | Asymmetric Alkylation | Chiral catalyst | >90% |
| Hydrolysis | Acidic Hydrolysis | HCl in ethanol | High |
Scientific Research Applications
4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and brain function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .
Comparison with Similar Compounds
L-DOPA (Levodopa)
- Structure : Hydroxyl groups at positions 3 and 4.
- Pharmacokinetics: Rapidly metabolized by catechol-O-methyltransferase (COMT) and aromatic L-amino acid decarboxylase (AADC), requiring co-administration with enzyme inhibitors (e.g., carbidopa) .
- Biological Activity : Restores dopamine levels in PD patients, improving motor symptoms. Enhances slow-wave sleep (10.6% increase) and modulates memory consolidation during sleep .
- Stability : Degrades readily in acidic environments; formulations often require stabilization (e.g., Mucuna pruriens extracts with Phyllanthus emblica to prevent oxidation) .
- Toxicity : Pro-oxidant effects via copper-mediated DNA damage in vitro, inducing double-strand breaks in human lymphocytes .
Key Difference : 4,5-Dimethoxy-6-Fluoro L-DOPA’s methoxy groups likely reduce COMT-mediated metabolism, extending half-life, while fluorine substitution may alter transport efficiency across the BBB compared to unmodified L-DOPA.
6-Fluoro-L-DOPA ([¹⁸F]FDOPA)
- Structure : Fluorine at position 6, hydroxyl groups at 3 and 4.
- Application : PET imaging tracer for dopaminergic neuron integrity in PD. Centralized analysis of multicenter PET studies demonstrated its utility in tracking disease progression .
- Metabolism : Retains decarboxylation by AADC but exhibits slower peripheral metabolism due to fluorination, enhancing imaging signal specificity .
Key Difference: The addition of methoxy groups in this compound may further reduce peripheral decarboxylation, improving bioavailability for therapeutic use rather than diagnostic imaging.
D-DOPA
- Structure : Enantiomer of L-DOPA.
- Safety Profile: No acute toxicity data available, but handling guidelines emphasize avoiding exposure due to structural similarity to neuroactive compounds .
- Activity : Lacks therapeutic efficacy in PD due to stereospecificity of dopaminergic pathways.
Key Difference: The stereochemistry of this compound (L-form) ensures compatibility with endogenous dopamine synthesis pathways, unlike D-DOPA.
MA-L-DOPA-PLGA (Encapsulated L-DOPA)
- Structure: L-DOPA conjugated with poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
- Pharmacokinetics : PLGA encapsulation reduces cytotoxicity (e.g., 20% higher SH-SY5Y cell viability vs. free L-DOPA) and prolongs release .
- Application : Investigated for sustained dopamine delivery to mitigate motor fluctuations in advanced PD.
Key Difference : this compound’s modifications are intrinsic to the molecule, avoiding reliance on external delivery systems.
Melanin Pathway Analogs (e.g., L-DOPA-quinone)
- Structure : Oxidized forms of L-DOPA involved in melanin synthesis.
- Activity: Glyphosate and phosphate-containing compounds inhibit melanization by nonenzymatic interference with L-DOPA oxidation .
- Therapeutic Relevance : Tyrosinase-based TLC autography identifies inhibitors for hyperpigmentation disorders, highlighting structural sensitivity of L-DOPA derivatives .
Q & A
Basic Research Questions
Q. What are the foundational protocols for synthesizing 4,5-Dimethoxy-6-Fluoro L-DOPA?
- Methodological Answer : Synthesis typically involves isotopic exchange or transition-metal-mediated aromatic fluorination. For example, nickel-mediated oxidative fluorination using aqueous [18F] fluoride has been adapted for fluorine-substituted L-DOPA derivatives. Precursor protection (e.g., tert-butyloxycarbonyl groups) and chiral phase-transfer catalysts ensure enantioselectivity . Purification often employs HPLC with UV detection, while structural verification uses techniques like SR-FTIR to confirm regiochemistry and stereochemistry .
Q. Which analytical methods are critical for characterizing purity and stability of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is standard for assessing radiochemical purity and stability. Acidic dissolution tests (e.g., in HCl) monitor colorimetric changes indicative of degradation. Solid-phase extraction (SPE) and chiral columns resolve enantiomeric impurities . For molecular structure validation, synchrotron radiation Fourier-transform infrared spectroscopy (SR-FTIR) identifies functional groups like methoxy and fluoro substituents .
Q. How can researchers optimize L-DOPA derivative production in microbial systems?
- Methodological Answer : Response Surface Methodology (RSM) with Plackett-Burman designs identifies critical factors (e.g., pH, tyrosine concentration, CuSO4). Statistical software (e.g., Design-Expert) models interactions between variables. Triplicate trials minimize variability, and validation involves scaling bioreactor conditions while monitoring yield via UHPLC-MS .
Advanced Research Questions
Q. How should in vivo experimental designs address the pharmacokinetic and neurochemical effects of this compound?
- Methodological Answer : Use unilateral 6-OHDA-lesioned rodent models to simulate Parkinsonian neurodegeneration. Chronic dosing (e.g., 3 weeks) with acute challenges (6 mg/kg L-DOPA + benserazide) evaluates dyskinesia induction. Electrophysiological recordings (24h post-dose) assess striatal neuron activity. Include sham controls and behavioral scoring (e.g., limb asymmetry tests) . For gene expression, bulk RNA-seq of frontal cortex tissue identifies non-lateralized transcriptional changes linked to antiparkinsonian efficacy .
Q. How can researchers resolve contradictions in reported metabolic effects, such as weight loss linked to this compound?
- Methodological Answer : Longitudinal studies with matched controls (e.g., age, disease progression) isolate drug effects from confounding variables. Insulin and lipid profiling (via ELISA or mass spectrometry) clarifies whether weight loss stems from fat metabolism alterations. Meta-analyses of large datasets (e.g., 87 million patient records) validate trends .
Q. What molecular mechanisms underlie this compound’s effects beyond dopamine precursor activity?
- Methodological Answer : Cell-type-specific scRNA-seq in rodent models reveals non-dopaminergic pathways (e.g., retinal pigment epithelium G-protein receptors linked to AMD). In vitro assays (e.g., coacervate formation with Mg²⁺/Ca²⁺) study cation-π interactions influencing adhesion properties. Competitive binding assays with tyrosine hydroxylase (TH) assess fluorinated analog substrate specificity .
Q. What are the key challenges in automating the synthesis of fluorinated L-DOPA derivatives for clinical use?
- Methodological Answer : Automation requires minimizing manual steps for [18F]fluoride drying and precursor handling. Modular systems (e.g., iPHASE FlexLab) integrate SPE purification and chiral resolution. Radiochemical yields improve via transition-metal mediators (e.g., nickel) and optimized reaction temperatures (40–90°C). Validation follows Eur. Ph. guidelines for residual solvent limits and enantiomeric excess .
Q. How can retrospective data mining identify novel therapeutic applications for this compound?
- Methodological Answer : Large-scale EHR analysis (e.g., Marshfield Clinic’s 37,000-patient dataset) correlates L-DOPA exposure with AMD incidence. In silico docking predicts interactions with non-CNS targets (e.g., VEGF receptors). Preclinical validation uses AMD animal models (e.g., laser-induced choroidal neovascularization) and retinal organoids to quantify anti-angiogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
